molecular formula C7H13ClO4 B8552831 Methyl 4-chloro-3,3-dimethoxybutanoate CAS No. 2682-39-5

Methyl 4-chloro-3,3-dimethoxybutanoate

Cat. No.: B8552831
CAS No.: 2682-39-5
M. Wt: 196.63 g/mol
InChI Key: UHTOAMABYCHSQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-chloro-3,3-dimethoxybutanoate is a chlorinated ester featuring a methoxy-substituted butanoate backbone. Its structure includes a chlorine atom at the 4-position and two methoxy groups at the 3-positions of the butanoate chain, with a methyl ester group at the terminal carboxylate.

Properties

CAS No.

2682-39-5

Molecular Formula

C7H13ClO4

Molecular Weight

196.63 g/mol

IUPAC Name

methyl 4-chloro-3,3-dimethoxybutanoate

InChI

InChI=1S/C7H13ClO4/c1-10-6(9)4-7(5-8,11-2)12-3/h4-5H2,1-3H3

InChI Key

UHTOAMABYCHSQP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(CCl)(OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Methyl γ-Chloroacetoacetate (Methyl 4-Chloro-3-Oxobutanoate)
  • Structure : Features a 3-keto group instead of dimethoxy substituents.
  • Key Differences: The oxo group at the 3-position enhances reactivity via keto-enol tautomerism, enabling participation in Claisen or Michael addition reactions. In contrast, the dimethoxy groups in Methyl 4-chloro-3,3-dimethoxybutanoate provide steric hindrance and electronic stabilization, reducing susceptibility to nucleophilic attack.
  • Synthesis: Produced via reaction of diketene with hydrogen chloride and methanol .
  • Applications : Used to synthesize 1,3-dichloroacetone and tetronic acid derivatives .
Ethyl 4-Chloro-3,3-Diethoxybutanoate
  • Structure : Ethyl ester with diethoxy groups at the 3-position.
  • The ethyl ester group may also influence hydrolysis rates under basic conditions.
  • Molecular Weight : 238.71 g/mol (vs. ~196.6 g/mol estimated for the methyl dimethoxy analog), suggesting higher boiling points for the ethyl derivative .
Methyl (2S)-3,3-Dimethyl-2-(2,2,2-Trifluoroethylamino)butanoate
  • Structure: Contains a trifluoroethylamino group and dimethyl substituents.
  • Key Differences: The amino group introduces basicity and hydrogen-bonding capacity, contrasting with the electron-withdrawing chloro and methoxy groups in this compound. This structural divergence directs reactivity toward amidation or alkylation pathways rather than ester hydrolysis .

Physical and Chemical Properties

Compound Molecular Formula Key Substituents Boiling Point (kPa) Solubility Profile
Methyl γ-chloroacetoacetate C₅H₇ClO₃ 4-Cl, 3-Oxo 50°C (0.13 kPa) Soluble in oxygenated solvents
Ethyl 4-chloro-3,3-diethoxybutanoate C₁₀H₁₉ClO₄ 4-Cl, 3,3-diethoxy Not reported Likely similar to methyl analog
This compound (inferred) C₇H₁₁ClO₄ 4-Cl, 3,3-dimethoxy Estimated >100°C High solubility in polar aprotic solvents

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.